tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C13H23N3O3. It is a spirocyclic compound containing a triaza ring system, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 1,4,9-triazaspiro[5.5]undecane with a carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as a scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, including antiviral and anticancer drugs .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness: tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific triaza ring system and the presence of a tert-butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2382884-86-6 |
---|---|
Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.